molecular formula C32H36N2O5S B13989946 Boc-DL-Cys(Trt)-DL-Pro-OH

Boc-DL-Cys(Trt)-DL-Pro-OH

Cat. No.: B13989946
M. Wt: 560.7 g/mol
InChI Key: ISBXFOHTCFATDQ-UHFFFAOYSA-N
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Description

Boc-Cys(Trt)-Pro-OH, also known as N-(tert-Butoxycarbonyl)-S-trityl-L-cysteine-L-proline, is a compound used in peptide synthesis. It is a derivative of cysteine and proline, two amino acids that play crucial roles in protein structure and function. The compound is protected by tert-butoxycarbonyl (Boc) and trityl (Trt) groups, which prevent unwanted reactions during synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Cys(Trt)-Pro-OH typically involves the protection of cysteine and proline followed by coupling the protected amino acids. The process begins with the protection of the cysteine thiol group using a trityl group and the amino group using a Boc group. Proline is also protected with a Boc group. The protected cysteine and proline are then coupled using standard peptide coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in a suitable solvent like DMF (dimethylformamide) .

Industrial Production Methods

Industrial production of Boc-Cys(Trt)-Pro-OH follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Boc-Cys(Trt)-Pro-OH undergoes various chemical reactions, including:

    Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups.

    Substitution: The Boc and Trt protecting groups can be removed under acidic conditions to reveal the free amino and thiol groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of cystine through disulfide bonds.

    Reduction: Regeneration of free cysteine thiol groups.

    Deprotection: Free cysteine and proline amino acids.

Scientific Research Applications

Boc-Cys(Trt)-Pro-OH is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Boc-Cys(Trt)-Pro-OH involves its role as a protected amino acid derivative in peptide synthesis. The Boc and Trt groups protect the reactive amino and thiol groups during synthesis, preventing unwanted side reactions. Once the desired peptide is synthesized, the protecting groups are removed to reveal the functional groups necessary for the peptide’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Cys(Trt)-Pro-OH is unique due to its dual protection of cysteine and proline, allowing for selective deprotection and functionalization in peptide synthesis. This makes it a valuable tool in the synthesis of complex peptides and proteins.

Properties

Molecular Formula

C32H36N2O5S

Molecular Weight

560.7 g/mol

IUPAC Name

1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C32H36N2O5S/c1-31(2,3)39-30(38)33-26(28(35)34-21-13-20-27(34)29(36)37)22-40-32(23-14-7-4-8-15-23,24-16-9-5-10-17-24)25-18-11-6-12-19-25/h4-12,14-19,26-27H,13,20-22H2,1-3H3,(H,33,38)(H,36,37)

InChI Key

ISBXFOHTCFATDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4CCCC4C(=O)O

Origin of Product

United States

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